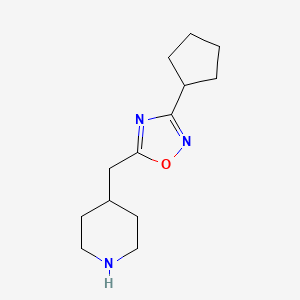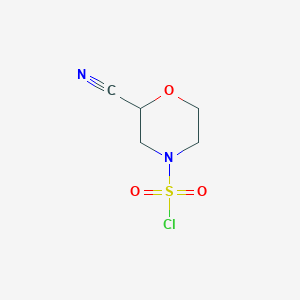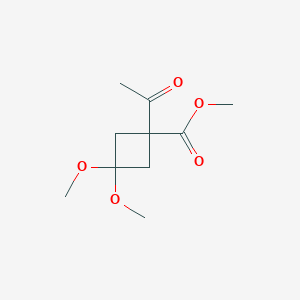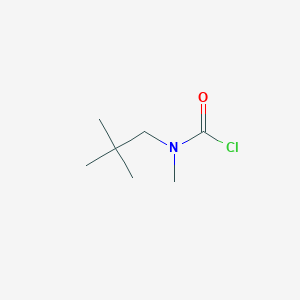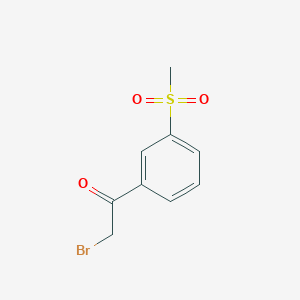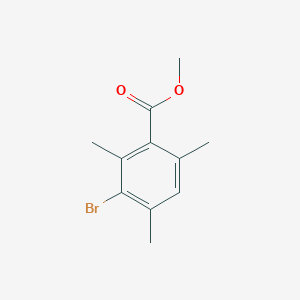
Methyl 3-bromo-2,4,6-trimethylbenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-2,4,6-trimethylbenzoate” is a chemical compound known for its effectiveness and versatility . It is useful in organic synthesis . The compound’s unique chemical characteristics make it a staple in various applications .
Molecular Structure Analysis
The molecular formula of “Methyl 3-bromo-2,4,6-trimethylbenzoate” is C11H13BrO2 . It is a brominated derivative of methyl benzoate, with three methyl groups and a bromine atom attached to the benzene ring .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives, incorporating elements like Methyl 3-bromo-2,4,6-trimethylbenzoate, demonstrate potential applications in photodynamic therapy, particularly for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Fluorescence Studies
Certain derivatives, synthesized through processes like palladium-catalyzed borylation and Suzuki coupling, have been studied for their fluorescence properties and antimicrobial activities. These derivatives could potentially be utilized as fluorescent probes and in antimicrobial applications (Abreu et al., 2005).
Organometallic Chemistry
In organometallic chemistry, the synthesis of N-heterocyclic carbene complexes has incorporated similar bromo- and methyl-substituted compounds. These complexes have been studied for their stability under oxidative conditions and potential applications as catalysts in various chemical reactions, including olefin epoxidation (Li et al., 2010).
Polymer Membrane Functionalization
Functionalization of polybenzimidazole membranes using derivatives, including Methyl 3-bromo-2,4,6-trimethylbenzoate, shows promise in enhancing the performance of vanadium flow batteries. The modifications improve properties like conductivity and energy efficiency, essential for battery technology (Lee et al., 2019).
Cytotoxicity Studies
Compounds like Methyl 3-bromo-2,4,6-trimethylbenzoate have been synthesized and tested for their cytotoxicity against various tumor cell lines. These studies are crucial for exploring potential therapeutic applications, particularly in cancer treatment (Huang et al., 2017).
Structure-Property Relationships
The study of structure-property relationships in compounds like bromo-methylbenzoic acids, which are structurally related to Methyl 3-bromo-2,4,6-trimethylbenzoate, helps understand the interactions and thermodynamics involved in their behavior. This understanding is pivotal for assessing the solubility of sparingly soluble drugs and other applications (Zherikova et al., 2016).
Synthesis of Benzofuroxan Derivatives
The synthesis of benzofuroxan derivatives, involving 6-Bromo-4-methylbenzofuroxan, showcases the utility of Methyl 3-bromo-2,4,6-trimethylbenzoate in the preparation of compounds with potential applications in various chemical processes (Takabatake et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-2,4,6-trimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-6-5-7(2)10(12)8(3)9(6)11(13)14-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFSUAINJIKSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2,4,6-trimethylbenzoate | |
CAS RN |
26584-20-3 | |
| Record name | methyl 3-bromo-2,4,6-trimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



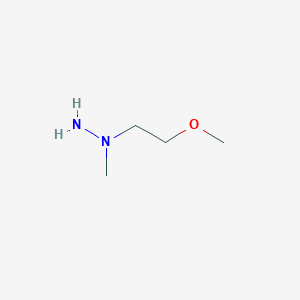
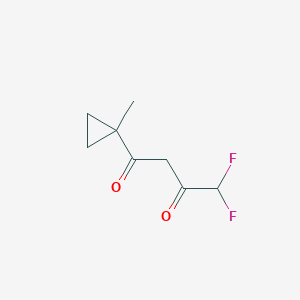
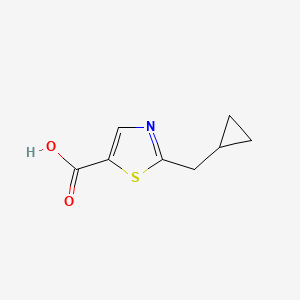
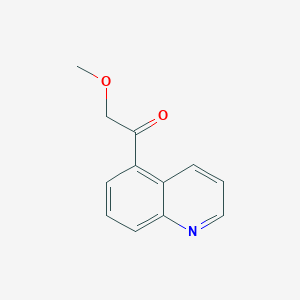

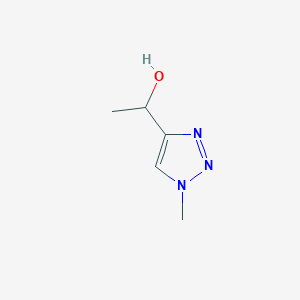

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
